1,2,4,5-Tetramethylbenzene-d14
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Overview
Description
1,2,4,5-Tetramethylbenzene-d14, also known as durene-d14, is a deuterated form of 1,2,4,5-tetramethylbenzene. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C10D14, and it has a molecular weight of 148.30 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
Mechanism of Action
Mode of Action
It’s known that it can undergo substitution, abstraction, and addition reactions with oh radicals in the atmosphere and wastewater . The H atoms from the CH3 group and the benzene ring are the most active sites in 1,2,4,5-Tetramethylbenzene .
Biochemical Pathways
It’s known that it can interact with oh radicals, which are involved in various biochemical pathways
Pharmacokinetics
It’s important to note that understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential biological effects .
Result of Action
It’s known that it can interact with oh radicals, which could potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Perdeuterodurene, it’s known that it can interact with OH radicals in the atmosphere and wastewater . This suggests that environmental factors such as the presence of OH radicals and the pH of the environment could potentially influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetramethylbenzene-d14 can be synthesized through the deuteration of 1,2,4,5-tetramethylbenzene. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The purity of the final product is ensured through rigorous quality control measures, including isotopic purity analysis .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetramethylbenzene-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Substitution: Electrophilic substitution reactions can occur, where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used.
Addition: Hydroxyl radicals (OH) in the atmosphere can add to the benzene ring.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Addition: Hydroxylated products.
Scientific Research Applications
1,2,4,5-Tetramethylbenzene-d14 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Comparison with Similar Compounds
1,2,4,5-Tetramethylbenzene-d14 can be compared with other deuterated aromatic compounds such as:
- 1,2-Dichlorobenzene-d4
- 1,4-Dibromobenzene-d4
- 4-Hydroxybenzaldehyde-2,3,5,6-d4
- 1,3-Dinitrobenzene-d4
- 1,3-Difluorobenzene-d4
The uniqueness of this compound lies in its specific isotopic labeling and the presence of four methyl groups, which can significantly influence its chemical behavior and applications compared to other deuterated aromatic compounds.
Properties
IUPAC Name |
1,4-dideuterio-2,3,5,6-tetrakis(trideuteriomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZJJAZBFDUTD-ZVEBFXSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is perdeuterodurene and why was it used in this study?
A1: Perdeuterodurene, also known as 1,2,4,5-Tetramethylbenzene-d14, is a deuterated form of durene (1,2,4,5-Tetramethylbenzene). In this study, it served as a host crystal for quinoxaline. This means that small amounts of quinoxaline were incorporated into the crystal structure of perdeuterodurene.
Q2: How does perdeuterodurene influence the EPR measurements of quinoxaline?
A2: Perdeuterodurene plays a crucial role in achieving high-resolution EPR measurements of quinoxaline in its triplet state. The deuterium atoms in perdeuterodurene have a much smaller magnetic moment compared to hydrogen. This significantly reduces the hyperfine coupling between the unpaired electrons in the triplet state of quinoxaline and the surrounding nuclear spins, resulting in narrower and better-resolved EPR spectral lines [].
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